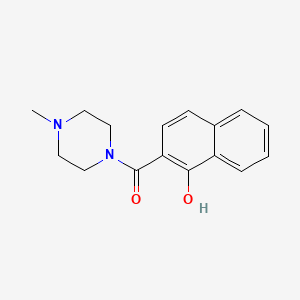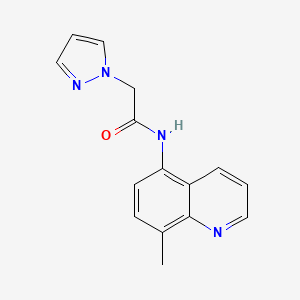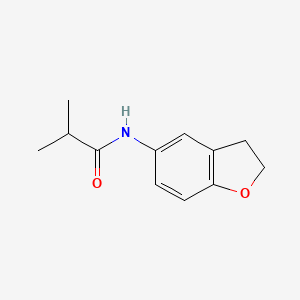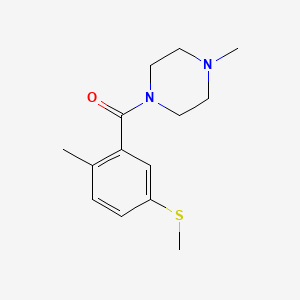
(1-Hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone, also known as HMP, is a synthetic compound used in scientific research. It belongs to the class of piperazine derivatives and has been extensively studied for its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
(1-Hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic properties. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. (1-Hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Wirkmechanismus
The exact mechanism of action of (1-Hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(1-Hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone has been shown to affect several neurotransmitter systems in the brain, including dopamine and serotonin. It has also been shown to have anxiolytic and sedative effects in animal models. (1-Hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone has been found to have a good safety profile and low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone has several advantages for use in lab experiments. It is easy to synthesize and has a high purity level. It also has a good safety profile and low toxicity. However, (1-Hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone has some limitations. It has a short half-life, which may make it difficult to study its long-term effects. It also has limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (1-Hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone. One area of interest is its potential use in the treatment of psychiatric disorders, such as schizophrenia and depression. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Further research is needed to fully understand the mechanism of action of (1-Hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone and its potential therapeutic applications.
Synthesemethoden
(1-Hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone can be synthesized using a multistep process involving the reaction of 2-naphthol with piperazine followed by the addition of methyl iodide. The final product is obtained by purification using column chromatography. This method has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
(1-hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17-8-10-18(11-9-17)16(20)14-7-6-12-4-2-3-5-13(12)15(14)19/h2-7,19H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODBRNJJXQJSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)



![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)

![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)


![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)
